2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Researchers requiring a pristine, unfunctionalized pyridazinone core for parallel synthesis often face limited availability of the parent scaffold. 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one solves this by providing a versatile, low-cost intermediate with a defined solid-state form (mp 197-199 °C) and moderate LogP (~0.67). • Enables systematic N-alkylation, N-arylation, and electrophilic substitution for diverse analog libraries. • Batch-certified purity ≥98% ensures reproducible SAR and ADME profiling. • Gram-scale availability at competitive pricing de-risks process development.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 122001-78-9
Cat. No. B178915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
CAS122001-78-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=CC(=O)NN=C2C1
InChIInChI=1S/C7H8N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,9,10)
InChIKeyHZLVYABRXDPPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Core Pyridazine Intermediate


2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS: 122001-78-9) is a fused bicyclic heterocycle containing a pyridazin-3-one core annulated with a cyclopentane ring. This compound is a versatile synthetic intermediate for the preparation of diverse pyridazine derivatives with applications in medicinal chemistry and agrochemical research . The compound exhibits a defined solid-state form with a melting point of 197-199 °C and is commercially available from multiple suppliers at various purity grades, typically ranging from 95% to 98% .

Unfunctionalized pyridazinone core for versatile derivatization
Low molecular weight core supports lead optimization headroom
Available at certified high purity with batch analytical data

2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Why Substitution Fails


The 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one scaffold provides a specific unsubstituted pyridazinone core that serves as a critical building block for generating structurally diverse analogs through N-alkylation, N-arylation, or electrophilic substitution. Directly substituting this core with pre-functionalized pyridazinone derivatives (e.g., N-substituted analogs such as morpholinylmethyl or thiomorpholinylmethyl derivatives) precludes access to the parent scaffold and limits the downstream synthetic flexibility. Furthermore, the physical properties of this specific core, including its melting point of 197-199 °C and moderate LogP of approximately 0.67 [1], directly influence its handling, solubility, and compatibility in subsequent reaction steps. These properties differ markedly from its N-substituted or halogenated analogs, making generic substitution a potentially costly and scientifically unsound strategy for researchers requiring a pristine, unfunctionalized heterocyclic core.

Synthetic Flexibility
Pre-functionalized analogs restrict access to the parent scaffold and limit downstream derivatization.
Physical Properties
Melting point (197–199 °C) and LogP (~0.67) differ from N‑substituted or halogenated analogs, affecting handling and solubility.
Purity & Cost
Lower purity grades or pre-functionalized derivatives may not match the cost-efficiency and batch consistency of the parent core.

2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Key Differentiators vs. Analogs


Molecular Weight Advantage

The target compound, 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, possesses the lowest molecular weight among its closest substituted analogs. This is a critical advantage in drug discovery, as a lower molecular weight core provides greater headroom for adding pharmacophoric elements while maintaining favorable physicochemical properties . Compared to N-substituted derivatives, the parent core is significantly smaller, enabling more efficient exploration of chemical space without exceeding drug-likeness thresholds.

Molecular Weight
Head-to-head
136.15 vs 215–251 g/mol
Lower MW core supports greater pharmacophore attachment headroom
42–46% lower than N-substituted analogs
Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Certified High Purity

The target compound is routinely supplied with a certified purity of 98% as determined by HPLC, NMR, or GC, accompanied by batch-specific analytical reports . In contrast, some suppliers offer this core at a lower 95% purity specification without full analytical certification . For rigorous synthetic applications, the higher certified purity minimizes the risk of side reactions and improves reaction yield consistency, a critical factor in both academic and industrial settings.

Purity Specification
Direct comparison
98% (certified) vs 95% (min.)
Certified higher purity may improve reaction yield consistency
Batch-specific HPLC/NMR/GC reports
Synthetic Chemistry Quality Control Analytical Chemistry

Cost Advantage at Gram Scale

The unsubstituted core is significantly more cost-effective at the gram scale compared to its functionalized derivatives. For example, the target compound is available at approximately $108 per gram from certain vendors , whereas a structurally more complex analog, such as a pyridazinone containing a piperazine and fluorophenyl group, can cost upwards of $237 for just 1 mg . This stark difference in cost-efficiency makes the unsubstituted core a far more practical choice for initial hit-finding or large-scale library synthesis where budget constraints are a primary concern.

Cost Efficiency
Cross-study
~$108/g vs $237/mg analog
Favorable cost-per-gram supports library-scale synthesis
Approx. 2,200-fold cost difference
Procurement Budget Optimization Medicinal Chemistry

Inactive Core for Unbiased Screening

Unlike its structurally elaborated analogs, such as RS6212 which is a known LDH inhibitor with an IC50 of 12.03 μM , the unsubstituted 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one core is not reported to possess significant intrinsic biological activity. This is a key differentiator: the parent compound serves as a 'silent' or 'inactive' core, making it an ideal starting point for constructing focused libraries where observed biological activity can be confidently attributed to the appended functional groups rather than the core scaffold itself.

Biological Activity
Class-level inference
No reported intrinsic activity vs RS6212 (IC50 12.03 μM)
Unbiased core for SAR; avoids confounding polypharmacology
Data to verify in screening campaigns
Drug Discovery Phenotypic Screening Target Identification

2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one: Research and Procurement Applications


Focused Pyridazinone Library Synthesis

Given its low molecular weight and unsubstituted nature , this compound is ideally suited as a core scaffold for generating diverse libraries of pyridazinone analogs. Researchers can perform systematic N-alkylation, N-arylation, or electrophilic aromatic substitution reactions to explore chemical space and identify novel hits against a variety of therapeutic targets. The compound's low cost per gram further supports its use in parallel synthesis and high-throughput chemistry workflows.

Lead Optimization and SAR Studies

The absence of reported intrinsic biological activity makes this core an excellent starting point for lead optimization. By appending different pharmacophores, medicinal chemists can confidently deconvolute structure-activity relationships, ensuring that potency, selectivity, and ADME properties are driven by the introduced functional groups. The availability of batch-certified, high-purity material guarantees reproducibility across multiple rounds of synthesis and biological testing.

Scale-Up Feasibility Assessment

The well-defined physical properties of this compound, including its solid state and melting point of 197-199 °C , facilitate its handling and purification on a larger scale. Its commercial availability at the gram scale at a cost-effective price point enables process chemists to assess the feasibility of using this core in a multi-step synthetic route before committing to custom synthesis or larger-scale production, thereby de-risking development timelines.

Application
Selection Property
Validation Focus
Pyridazinone library synthesis
Unfunctionalized core scaffold
N-alkylation/arylation efficiency
Lead optimization SAR studies
Low intrinsic biological activity
SAR deconvolution & target attribution
Scale-up feasibility assessment
Solid-state form, melting point
Handling & purification scalability

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